molecular formula C9H10Cl2O B13707324 1-Chloro-3-[2-(chloromethoxy)ethyl]benzene

1-Chloro-3-[2-(chloromethoxy)ethyl]benzene

Cat. No.: B13707324
M. Wt: 205.08 g/mol
InChI Key: IUBHXVQBTCIYAA-UHFFFAOYSA-N
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Description

1-Chloro-3-[2-(chloromethoxy)ethyl]benzene is an organic compound with the molecular formula C9H10Cl2O. It is a derivative of benzene, where the benzene ring is substituted with a chloro group and a chloromethoxyethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-[2-(chloromethoxy)ethyl]benzene typically involves the chlorination of 3-[2-(methoxy)ethyl]benzene. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction proceeds via electrophilic aromatic substitution, where the chlorine atom replaces a hydrogen atom on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-[2-(chloromethoxy)ethyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of 3-[2-(hydroxymethoxy)ethyl]benzene or 3-[2-(aminomethoxy)ethyl]benzene.

    Oxidation: Formation of 3-[2-(chloromethoxy)ethyl]benzoic acid.

    Reduction: Formation of 3-[2-(methoxy)ethyl]benzene.

Scientific Research Applications

1-Chloro-3-[2-(chloromethoxy)ethyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-[2-(chloromethoxy)ethyl]benzene involves its interaction with various molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the chloromethoxyethyl group can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-methoxybenzene: Similar structure but with a methoxy group instead of a chloromethoxyethyl group.

    1-Chloro-3-ethylbenzene: Similar structure but with an ethyl group instead of a chloromethoxyethyl group.

    2-Chlorophenol: Similar structure but with a hydroxyl group instead of a chloromethoxyethyl group.

Uniqueness

1-Chloro-3-[2-(chloromethoxy)ethyl]benzene is unique due to the presence of both a chloro group and a chloromethoxyethyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H10Cl2O

Molecular Weight

205.08 g/mol

IUPAC Name

1-chloro-3-[2-(chloromethoxy)ethyl]benzene

InChI

InChI=1S/C9H10Cl2O/c10-7-12-5-4-8-2-1-3-9(11)6-8/h1-3,6H,4-5,7H2

InChI Key

IUBHXVQBTCIYAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCOCCl

Origin of Product

United States

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